5-methyl-2-[(3-methylbenzyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one
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Overview
Description
5-methyl-2-[(3-methylbenzyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The unique structure of this compound allows it to interact with various biological targets, making it a valuable molecule for scientific research.
Preparation Methods
The synthesis of 5-methyl-2-[(3-methylbenzyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one typically involves multi-step reactions starting from readily available precursors. One common method involves the reaction of 3-amino-1,2,4-triazole with an appropriate aldehyde and acetone in the presence of a Brønsted–Lowry acid such as TsOH . This reaction forms the triazolopyrimidine scaffold, which is then further functionalized to obtain the desired compound. Industrial production methods may involve optimization of reaction conditions to increase yield and purity, such as using high-pressure reactors and advanced purification techniques.
Chemical Reactions Analysis
5-methyl-2-[(3-methylbenzyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the triazole ring, where nucleophiles replace hydrogen atoms.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates. Major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives with modified functional groups.
Scientific Research Applications
5-methyl-2-[(3-methylbenzyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-methyl-2-[(3-methylbenzyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one involves its interaction with specific molecular targets. For example, as a CDK inhibitor, it binds to the active site of the enzyme, preventing its interaction with substrates and thereby inhibiting cell cycle progression . The compound also modulates signaling pathways involved in inflammation and apoptosis, contributing to its neuroprotective effects .
Comparison with Similar Compounds
Similar compounds to 5-methyl-2-[(3-methylbenzyl)amino][1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one include other triazolopyrimidines and triazole derivatives. These compounds share a similar core structure but differ in their substituents, which can significantly affect their biological activity and chemical properties. For example:
7-Hydroxy-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine: This compound has a hydroxyl group at the 7-position, which can enhance its solubility and reactivity.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds have a similar triazole ring but differ in their substitution patterns, leading to different biological activities.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and makes it a valuable compound for research and development.
Properties
Molecular Formula |
C14H15N5O |
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Molecular Weight |
269.30 g/mol |
IUPAC Name |
5-methyl-2-[(3-methylphenyl)methylamino]-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one |
InChI |
InChI=1S/C14H15N5O/c1-9-4-3-5-11(6-9)8-15-13-17-14-16-10(2)7-12(20)19(14)18-13/h3-7H,8H2,1-2H3,(H2,15,16,17,18) |
InChI Key |
CUOOEOVYSDMNAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CNC2=NC3=NC(=CC(=O)N3N2)C |
Origin of Product |
United States |
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